molecular formula C24H24N2O4 B11152036 N-[2-(4-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-[2-(4-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11152036
M. Wt: 404.5 g/mol
InChI Key: QBWRYNCYIMTXBP-UHFFFAOYSA-N
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Description

The compound N-[2-(4-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic psoralen derivative characterized by a fused furochromenone core structure. Key structural features include:

  • Core: A 3,5,9-trimethyl-substituted furo[3,2-g]chromen-7-one scaffold.
  • Linker: A propanamide chain at the 6-position of the core.
  • Terminal group: A 4-pyridylethyl moiety attached to the amide nitrogen.

Psoralen derivatives are widely studied for their biological activities, including enzyme inhibition and antifungal properties.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C24H24N2O4/c1-14-13-29-22-16(3)23-20(12-19(14)22)15(2)18(24(28)30-23)4-5-21(27)26-11-8-17-6-9-25-10-7-17/h6-7,9-10,12-13H,4-5,8,11H2,1-3H3,(H,26,27)

InChI Key

QBWRYNCYIMTXBP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=NC=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps. The process begins with the preparation of the furochromenone core, followed by the introduction of the pyridyl group and the propanamide moiety. Common reagents used in these reactions include pyridine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

N-[2-(4-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyridyl and furochromenone moieties.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific pathways.

    Industry: The compound can be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The pyridyl group may facilitate binding to certain receptors or enzymes, while the furochromenone core could modulate biological activity through various mechanisms. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Furochromenone Core

The furochromenone core is a common feature among psoralen derivatives. Modifications to its substituents significantly influence physicochemical and biological properties:

Compound Core Substituents Terminal Group/Linker Key Properties/Activity Reference
Target Compound 3,5,9-trimethyl, 7-oxo N-[2-(4-pyridyl)ethyl]propanamide Unknown (structural focus)
I-10 5,9-dimethyl, 3-phenyl, 7-oxo 4-iodobenzenesulfonohydrazide Fungicidal (73% yield, m.p. 276–277°C)
NFP (ZINC08764437) 3,5-dimethyl, 7-oxo N-(2-imidazol-4-yl ethyl)propanamide Cathepsin L inhibition
Compound 5a 2-oxotetrahydrofuran-3-yl Butyramide sulfamoyl phenyl Synthetic intermediate (51% yield)

Key Observations :

  • Methyl vs.
  • Terminal Groups : The 4-pyridyl group in the target compound could offer distinct hydrogen-bonding interactions compared to the imidazole in NFP, affecting target selectivity .

Linker and Functional Group Modifications

The propanamide linker in the target compound contrasts with other functional groups in similar derivatives:

Compound Linker/Functional Group Impact on Properties
Target Compound Propanamide Balanced flexibility; amide enhances stability
I-10 to I-15 Sulfonohydrazide Increased polarity, potential for ionic interactions
Compound 5d Heptanamide sulfamoyl phenyl Longer alkyl chain may improve lipophilicity
Compound Thioether linkage Sulfur introduces potential for redox activity

Key Observations :

  • Amide vs. Sulfonohydrazide: The target’s amide linker is less polar than sulfonohydrazides (e.g., I-10), which may reduce water solubility but improve bioavailability .
  • Thioether vs. Propanamide : The thioether in ’s compound introduces conformational rigidity, whereas the propanamide offers rotational freedom for target binding .

Biological Activity

N-[2-(4-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyridine moiety with a furochromen core, which may confer various biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Molecular Formula: C30H28N2O4
  • Molecular Weight: 480.6 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities due to its unique structural features. Notably, it has shown promise in the following areas:

1. Antimicrobial Activity

Studies have demonstrated that similar compounds exhibit antimicrobial properties. For instance:

  • Compounds with furochromen structures have been evaluated for their effectiveness against various bacteria and fungi.
  • The minimum inhibitory concentration (MIC) values suggest that derivatives of this compound could potentially inhibit microbial growth effectively.

2. Antioxidant Properties

The antioxidant capacity of related compounds has been assessed using assays such as the DPPH radical scavenging method. These studies indicate that the compound may possess significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases.

3. Anticancer Potential

Preliminary investigations into the anticancer properties of similar furochromen derivatives have shown:

  • Cytotoxic effects against several cancer cell lines (e.g., MCF-7 for breast cancer).
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways.

The biological effects of this compound are likely mediated through interactions with specific biological macromolecules:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: Its structure allows it to bind to receptors, potentially modulating their activity and influencing cellular responses.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A study comparing the antimicrobial activity of similar compounds found that derivatives showed varying degrees of effectiveness against cultured bacteria and fungi .
  • Antioxidant Activity:
    • Research utilizing DPPH radical scavenging assays indicated that certain derivatives exhibited strong antioxidant properties, suggesting potential applications in preventing oxidative damage .
  • Anticancer Activity:
    • In vitro studies revealed that some furochromen derivatives displayed cytotoxicity against human cancer cell lines with IC50 values indicating promising anticancer potential .

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